1-(4-Hydroxyphenyl)imidazolidine-2,4-dione
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Overview
Description
“1-(4-Hydroxyphenyl)imidazolidine-2,4-dione” is a chemical compound with the molecular formula C9H8N2O3 and a molecular weight of 192.17 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringOc1ccc(cc1)N2CC(=O)NC2=O
. The InChI code for the compound is 1S/C9H8N2O3/c12-7-3-1-6(2-4-7)11-5-8(13)10-9(11)14/h1-5,12-13H,(H,10,14)
. Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 192.17 .Scientific Research Applications
Understanding Tyrosine Pathway Disorders
Nitisinone, an herbicide, has been identified as a licensed treatment for hereditary tyrosinaemia type 1 (HT-1) due to its ability to disrupt tyrosine metabolism by inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD). This mechanism opens the door for potential treatments for other disorders of tyrosine metabolism, such as alkaptonuria (AKU), a rare disease leading to severe, early-onset osteoarthritis. Nitisinone's safety profile and few reported side effects highlight its potential for broader applications in treating metabolic disorders (Lock, Ranganath, & Timmis, 2014).
Investigating Urinary p-Hydroxyphenylpyruvate in Tyrosine Aminotransferase Deficiency
Research into the renal clearance of p-hydroxyphenylpyruvic acid in a patient with tyrosine aminotransferase deficiency has provided insights into the metabolism and excretion patterns of this compound. The study indicates net tubular secretion of p-hydroxyphenylpyruvic acid and its possible extra-renal and extra-hepatic origin in patients with tyrosinemia and phenylketonuria (Kennaway, Buist, & Fellman, 1972).
Exploring Macromolecular Adduct Formation
Research into macromolecular adduct formation and metabolism of heterocyclic amines, such as 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), at low doses in humans and rodents has provided significant insights. It highlighted the dose-dependent nature of protein and DNA adduct levels in rodents, and the fact that human exposure levels may be higher compared to equivalent doses in rodents. This study emphasized the need to understand the human response to heterocyclic amine exposure more accurately, considering the differences in metabolite profiles between humans and rodents (Turteltaub, Dingley, Curtis, Malfatti, Turesky, Garner, Felton, & Lang, 1999).
Investigating Neurotoxicity in Antibacterial Agents
A study on Linezolid, a synthetic antibacterial agent, reported instances of probable central and peripheral Linezolid-induced neurotoxicity. The study documented cases of peripheral neuropathy and transient encephalopathy, suggesting the need for close neurological monitoring in prolonged Linezolid therapy, especially when combined with serotonin reuptake inhibitors or antihistamines (Ferry, Ponceau, Simón, Issartel, Petiot, Boibieux, Biron, Chidiac, & Peyramond, 2005).
Safety and Hazards
Properties
IUPAC Name |
1-(4-hydroxyphenyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-7-3-1-6(2-4-7)11-5-8(13)10-9(11)14/h1-4,12H,5H2,(H,10,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSRHILLPJYTMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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